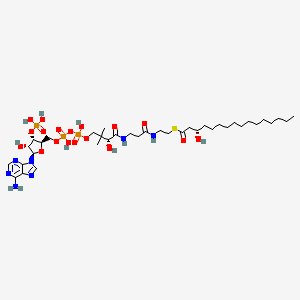

(S)-3-hydroxypalmitoyl-CoA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-3-hydroxypalmitoyl-CoA is a long-chain (3S)-hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (S)-3-hydroxypalmitic acid. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is an 11,12-saturated fatty acyl-CoA and a long-chain (3S)-hydroxy fatty acyl-CoA. It derives from a palmitoyl-CoA and a (S)-3-hydroxypalmitic acid. It is a conjugate acid of a this compound(4-).

Wissenschaftliche Forschungsanwendungen

Metabolic Role and Pathways

(S)-3-hydroxypalmitoyl-CoA is involved in several metabolic pathways, particularly in the synthesis and degradation of fatty acids. It plays a crucial role in:

- Fatty Acid Metabolism : this compound is a key intermediate in the metabolism of long-chain fatty acids. It is formed from palmitoyl-CoA through hydroxylation, which is catalyzed by specific enzymes like 3-hydroxyacyl-CoA dehydrogenase .

- Biosynthesis of Lipids : This compound is essential for the biosynthesis of various lipids, including complex lipids that are vital for cellular membranes and signaling molecules .

Biotechnological Applications

The compound has several applications in biotechnology, particularly in microbial fermentation processes:

- Microbial Production : Certain microorganisms utilize this compound as a substrate for producing biofuels and bioplastics. For instance, engineered strains of Escherichia coli can convert fatty acids into useful products through pathways involving this compound .

- Synthetic Biology : In synthetic biology, this compound can be used to design metabolic pathways for the production of valuable chemicals from renewable resources. Its role as a precursor in biosynthetic pathways makes it an attractive target for metabolic engineering .

Therapeutic Potential

Research has indicated that this compound may have therapeutic applications:

- Cardiovascular Health : There is emerging evidence suggesting that metabolites derived from this compound could play roles in cardiovascular health by influencing lipid profiles and reducing inflammation .

- Diabetes Management : Some studies have explored the potential of fatty acyl-CoAs, including this compound, in regulating glucose metabolism and insulin sensitivity, which could have implications for diabetes management .

Case Studies and Research Findings

Several studies have investigated the properties and applications of this compound:

Analyse Chemischer Reaktionen

General Reaction Types

As a carboxylic acid derivative, (S)-3-hydroxypalmitoyl-CoA can undergo several characteristic reactions :

-

Salt Formation : Carboxylic acids react with bases to form carboxylate salts, where the hydroxyl group's hydrogen is replaced by a metal cation .

-

Ester Formation : Carboxylic acids react with alcohols to form esters, a process widely used in polyester production .

-

Amide Formation : Carboxylic acids can be converted into amides, typically through ester precursors rather than direct reaction with an amine .

-

Acyl Chloride Formation : The hydroxyl group on carboxylic acids can be replaced with a chlorine atom using thionyl chloride to produce acyl chlorides. In nature, carboxylic acids are converted to thioesters .

-

Reduction : Carboxylic acids can be reduced to alcohols via hydrogenation or by using stoichiometric hydride reducing agents like lithium aluminum hydride .

Specialized Reactions

-

Alpha-Carbon Reactions : Protons on the α-carbon are labile due to keto-enol tautomerization, making the α-carbon susceptible to halogenation in the Hell-Volhard-Zelinsky halogenation .

-

Schmidt Reaction : Carboxylic acids can be converted to amines via the Schmidt reaction .

-

Decarboxylation : Carboxylic acids undergo decarboxylation in the Hunsdiecker reaction . Oxidative decarboxylation is also common, catalyzed by carboxylases (EC 6.4.1) and decarboxylases (EC 4.1.1) .

-

Ketonic Decarboxylation : Carboxylic acids can be converted to ketones through ketonic decarboxylation .

Enzymatic Reactions

This compound is involved in numerous enzymatic reactions, acting as a substrate for various enzymes.

-

3-hydroxyisobutyryl-CoA hydrolase : This enzyme hydrolyzes 3-hydroxyisobutyryl-CoA, with high activity towards isobutyryl-CoA. It also hydrolyzes 3-hydroxypropanoyl-CoA and may function in protein biosynthesis in the mitochondrial small ribosomal subunit .

-

3-ketoacyl-CoA thiolase : This enzyme catalyzes the reaction Acyl-CoA + acetyl-CoA ⇌ CoA + 3-oxoacyl-CoA .

-

Peroxisomal hydratase-dehydrogenase-epimerase : This trifunctional enzyme acts on the beta-oxidation pathway for fatty acids, converting trans-2-enoyl-CoA via D-3-hydroxyacyl-CoA to 3-ketoacyl-CoA .

-

3-ketoacyl-CoA reductase : This enzyme, a component of the microsomal membrane-bound fatty acid elongation system, catalyzes the reduction of the 3-ketoacyl-CoA intermediate formed in each cycle of fatty acid elongation .

Hydrolysis

(S)-3-Hydroxy-gamma-butyrolactone can be synthesized via enzymatic hydrolysis. Lipases from microorganisms such as Candida rugosa catalyze the hydrolysis of substrates like (S)-beta-benzoyloxy-gamma-butyrolactone, allowing for high yields and optical purity.

Dehydration

3-Hydroxypropionyl-CoA dehydratase (3HPCD) is an enzyme involved in the 3-HP/4-HB cycle, catalyzing the dehydration reaction of 3-hydroxypropionyl-CoA to produce acryloyl-CoA .

Molecular Interactions

In the crystal structure of Ms3HPCD in complex with CoA, the CoA molecule is bent at the diphosphate-moiety. The pantothenic acid-moiety of CoA is tightly bound and buried in the pocket, whereas the 3′-phosphoadenosine moiety is partially exposed to the surface of Ms3HPCD .

Eigenschaften

Molekularformel |

C37H66N7O18P3S |

|---|---|

Molekulargewicht |

1021.9 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexadecanethioate |

InChI |

InChI=1S/C37H66N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,45,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/t25-,26+,30+,31+,32-,36+/m0/s1 |

InChI-Schlüssel |

DEHLMTDDPWDRDR-BCIKBWLNSA-N |

Isomerische SMILES |

CCCCCCCCCCCCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Kanonische SMILES |

CCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.